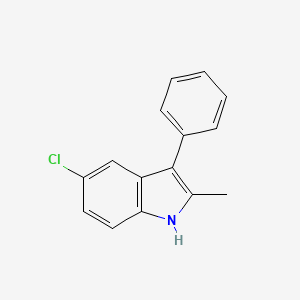

5-Chloro-2-methyl-3-phenyl-1H-indole

Übersicht

Beschreibung

5-Chloro-2-methyl-3-phenyl-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, like other indole derivatives, is of interest in various fields of scientific research, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a suitable ketone under acidic conditions . Another method involves the cyclization of appropriate precursors under specific conditions to form the indole ring .

Industrial Production Methods

Industrial production methods for indole derivatives often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the indole ring’s electron-rich positions. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the indole ring to form hydroxylated derivatives, with regioselectivity influenced by the chloro and methyl substituents .

-

m-CPBA (meta-chloroperbenzoic acid) facilitates epoxidation of adjacent double bonds in synthetic intermediates .

| Reaction Conditions | Major Products | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 5-Chloro-2-methyl-3-phenylindolin-3-one | 68% | |

| m-CPBA, CH₂Cl₂, 25°C | Epoxy-indole intermediate | 52% |

Substitution Reactions

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces chlorine with aryl/heteroaryl groups. For example, reaction with phenylboronic acid yields 5-aryl derivatives .

-

Ammonolysis using NH₃ in THF at 70°C replaces chlorine with an amino group, forming 5-amino derivatives .

| Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃, 80°C | 5-Phenyl-2-methyl-3-phenyl-1H-indole | >90% | |

| NH₃, THF, 70°C | 5-Amino-2-methyl-3-phenyl-1H-indole | 75% |

Reductive Transformations

Reduction reactions target the indole nucleus or substituents:

-

NaBH₄-mediated reductive amination converts imine intermediates to secondary amines, as seen in the synthesis of bioactive analogs .

-

Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline derivatives, though the chloro group remains intact .

| Reaction | Key Intermediate/Product | Application | Source |

|---|---|---|---|

| NaBH₄, EtOH, 0°C | 3-(Pyrrolidin-1-yl) derivative | Antiproliferative agents | |

| H₂ (1 atm), Pd/C, EtOAc, 25°C | 5-Chloroindoline analog | Structural modification |

Functionalization via Cross-Coupling

The methyl and phenyl groups participate in directed C–H functionalization:

-

Photoredox cyanomethylation adds –CH₂CN to the indole’s 3-position under blue LED light, using acetonitrile as both solvent and reagent .

-

Microwave-assisted oxidative coupling with indole derivatives forms bis-indole structures .

| Method | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂, blue LED, CH₃CN | 3-Cyanomethylated derivative | 72% yield | ||

| TBHP, HFIP, 90°C (microwave) | Bis-indole dimer | 84% yield |

Mechanistic Insights

-

Electrophilic substitution : The chloro group deactivates the indole ring, directing electrophiles to the 4- and 6-positions. DFT studies confirm reduced electron density at these sites .

-

Steric effects : The 2-methyl and 3-phenyl groups hinder reactions at the 1- and 2-positions, as shown in X-ray crystallography data .

Comparative Reactivity

When compared to analogs:

-

5-Fluoro vs. 5-chloro derivatives : Chloro-substituted compounds exhibit slower NAS due to stronger C–Cl bonds .

-

3-Phenyl vs. 3-alkyl substituents : The phenyl group enhances stability under oxidative conditions .

| Compound | Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |

|---|---|---|

| 5-Cl-2-Me-3-Ph-indole | 0.45 | 220 |

| 5-F-2-Me-3-Ph-indole | 0.78 | 210 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Chloro-2-methyl-3-phenyl-1H-indole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, including Mycobacterium tuberculosis (Mtb).

Key Findings:

- The compound showed a Minimum Inhibitory Concentration (MIC) of approximately against Mtb, indicating moderate activity .

Anticancer Activity

The indole scaffold is known for its anticancer properties, with this compound showing potential in inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action:

- It interacts with specific molecular targets within cancer cells, modulating pathways involved in cell growth and apoptosis .

Case Studies

Several studies highlight the biological activity of this compound:

- Antimycobacterial Study : Evaluated the compound's activity against Mtb, confirming its potential as an antimycobacterial agent with effective inhibition of bacterial growth .

- Cytotoxicity Assessments : In vitro tests showed that the compound effectively reduced cell viability in various cancer cell lines, underscoring its therapeutic potential .

- Structure-Activity Relationship (SAR) : Research indicated that modifications at specific positions significantly influenced biological activity. For instance, substituents like methoxy or trifluoromethyl groups were found to enhance or diminish antimicrobial efficacy .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. This can include binding to receptors or enzymes, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Chloro-2-methyl-3-phenyl-1H-indole include other indole derivatives such as:

- 5-Fluoro-2-methyl-3-phenyl-1H-indole

- 5-Bromo-2-methyl-3-phenyl-1H-indole

- 5-Iodo-2-methyl-3-phenyl-1H-indole

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 5-position can affect the compound’s electronic properties and its interactions with biological targets .

Biologische Aktivität

5-Chloro-2-methyl-3-phenyl-1H-indole is a synthetic indole derivative that has garnered attention for its diverse biological activities. This compound features a chlorine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 3-position, contributing to its unique pharmacological profile. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

| Feature | Details |

|---|---|

| Molecular Formula | |

| Key Substituents | Chlorine (5-position), Methyl (2-position), Phenyl (3-position) |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested for its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb) and other pathogens.

Key Findings:

- The compound displayed a MIC value of approximately 28.0 µM against Mtb, indicating moderate activity .

- Other derivatives of indole have shown varying degrees of antimicrobial activity, suggesting that structural modifications can enhance efficacy .

Anticancer Activity

The indole scaffold is known for its anticancer properties, and this compound is no exception. Studies have indicated its potential in inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action:

- The compound interacts with specific molecular targets within cancer cells, modulating pathways involved in cell growth and apoptosis .

- Research indicates that it may form pi-stacking interactions with amino acids in target proteins, which can disrupt their normal function .

Case Studies

Several studies have reported on the biological activity of this compound:

- Antimycobacterial Study : A study evaluated the compound's activity against Mtb and found it effective in inhibiting bacterial growth, supporting its potential as an antimycobacterial agent .

- Cytotoxicity Assessments : In vitro cytotoxicity tests showed that the compound effectively reduced cell viability in various cancer cell lines, highlighting its therapeutic potential .

- Structure-Activity Relationship (SAR) : Research on related indole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example, substituents like methoxy or trifluoromethyl groups were found to enhance or diminish antimicrobial efficacy .

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-3-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-10-15(11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)17-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACPCLSBDWPXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347099 | |

| Record name | 5-Chloro-2-methyl-3-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30843-37-9 | |

| Record name | 5-Chloro-2-methyl-3-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.